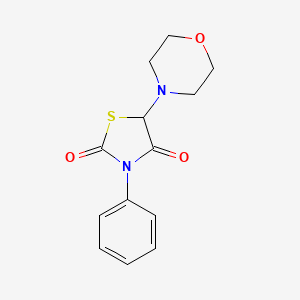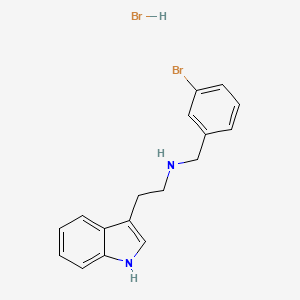
4-(4-fluorophenyl)-1,3,5-trimethyl-2,6-diphenyl-4-piperidinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-fluorophenyl)-1,3,5-trimethyl-2,6-diphenyl-4-piperidinol, also known as Win 48,098-6, is a synthetic compound that belongs to the class of piperidine derivatives. This compound has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, neuroscience, and pharmacology.
Wirkmechanismus
The exact mechanism of action of 4-(4-fluorophenyl)-1,3,5-trimethyl-2,6-diphenyl-4-piperidinol 48,098-6 is not fully understood, but it is believed to involve the modulation of neurotransmitter activity in the brain. This compound has been shown to inhibit the reuptake of dopamine, serotonin, and norepinephrine, which leads to an increase in the concentration of these neurotransmitters in the synaptic cleft. This, in turn, results in the activation of downstream signaling pathways and the modulation of various physiological and behavioral processes.
Biochemical and Physiological Effects:
This compound 48,098-6 has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter activity, the enhancement of cognitive function, and the reduction of anxiety and depression-like behaviors. This compound has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-(4-fluorophenyl)-1,3,5-trimethyl-2,6-diphenyl-4-piperidinol 48,098-6 in lab experiments is its high potency and selectivity for neurotransmitter reuptake inhibition. This makes it a useful tool for studying the role of neurotransmitters in various physiological and behavioral processes. However, one of the limitations of using this compound is its potential toxicity and safety concerns, which need to be carefully evaluated before conducting any experiments.
Zukünftige Richtungen
There are several future directions for the research and development of 4-(4-fluorophenyl)-1,3,5-trimethyl-2,6-diphenyl-4-piperidinol 48,098-6. One direction is to further investigate its potential applications in medicinal chemistry, particularly for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to explore its potential as a cognitive enhancer and its effects on learning and memory processes. Additionally, future research could focus on the development of novel derivatives of this compound 48,098-6 with improved potency and selectivity for neurotransmitter reuptake inhibition.
Synthesemethoden
The synthesis of 4-(4-fluorophenyl)-1,3,5-trimethyl-2,6-diphenyl-4-piperidinol 48,098-6 involves the reaction between 4-fluoroacetophenone and 1,3,5-trimethyl-2,6-diphenylpiperidin-4-one in the presence of sodium borohydride. This reaction results in the formation of the target compound, which can be further purified using various techniques such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
4-(4-fluorophenyl)-1,3,5-trimethyl-2,6-diphenyl-4-piperidinol 48,098-6 has been extensively studied for its potential applications in medicinal chemistry, neuroscience, and pharmacology. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and depression. In neuroscience, this compound 48,098-6 has been studied for its effects on the central nervous system, particularly its ability to modulate the activity of neurotransmitters such as dopamine, serotonin, and norepinephrine. In pharmacology, this compound has been evaluated for its pharmacokinetic and pharmacodynamic properties, as well as its toxicity and safety profiles.
Eigenschaften
IUPAC Name |
4-(4-fluorophenyl)-1,3,5-trimethyl-2,6-diphenylpiperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28FNO/c1-18-24(20-10-6-4-7-11-20)28(3)25(21-12-8-5-9-13-21)19(2)26(18,29)22-14-16-23(27)17-15-22/h4-19,24-25,29H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTGMSKYZJVDEFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(N(C(C(C1(C2=CC=C(C=C2)F)O)C)C3=CC=CC=C3)C)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![isopropyl 7-(3-bromo-4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5200084.png)
![N-[5-(2-chlorobenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B5200098.png)

![5-(2-chlorophenyl)-3-[(dimethylamino)methyl]-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B5200107.png)
![N-[4-(acetylamino)phenyl]bicyclo[4.1.0]heptane-7-carboxamide](/img/structure/B5200114.png)
![N-(2,4-dimethylphenyl)tetrazolo[1,5-a]quinoxalin-4-amine](/img/structure/B5200124.png)

![ethyl 4-({5-[(4-chloro-2-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)-1-piperazinecarboxylate](/img/structure/B5200127.png)





